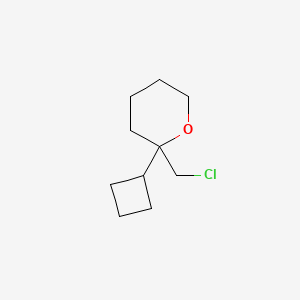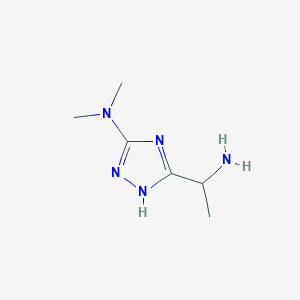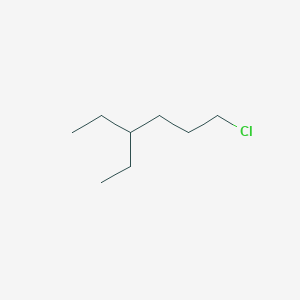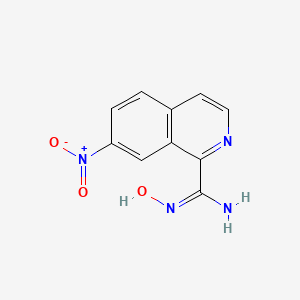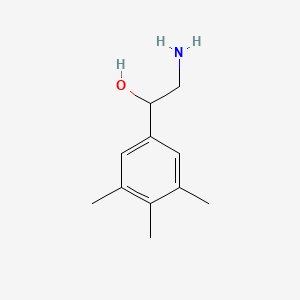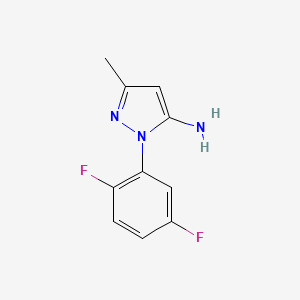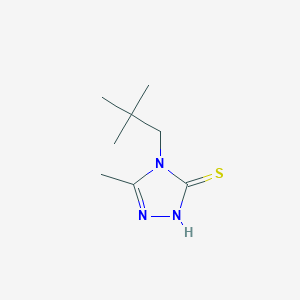
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable nitrile compound, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade solvents and catalysts.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various biological pathways, modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(2,2-Dimethylpropyl)-1,2,4-triazole-3-thiol
- 5-Methyl-4H-1,2,4-triazole-3-thiol
- 4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the 2,2-dimethylpropyl and methyl groups on the triazole ring enhances its stability and reactivity compared to similar compounds.
特性
分子式 |
C8H15N3S |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-6-9-10-7(12)11(6)5-8(2,3)4/h5H2,1-4H3,(H,10,12) |
InChIキー |
YLOBJOWBJDTXRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=S)N1CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


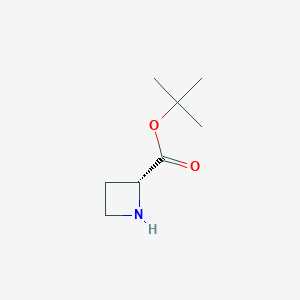
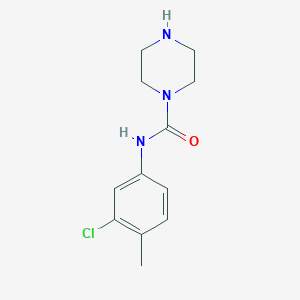
amine](/img/structure/B13186508.png)
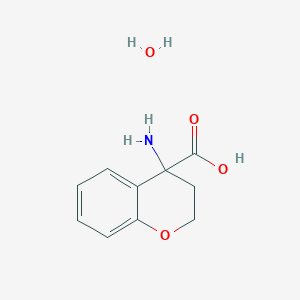
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
